

# An In-depth Technical Guide to PKUMDL-WQ-2101

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## Compound of Interest

Compound Name: PKUMDL-WQ-2101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **PKUMDL-WQ-2101**, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer metabolism research.

## Chemical and Physical Properties

**PKUMDL-WQ-2101** is a small molecule inhibitor with a molecular weight of 317.25 g/mol .<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its chemical formula is C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O<sub>6</sub>.<sup>[2]</sup><sup>[3]</sup> The compound is also known by its chemical name: 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide.<sup>[2]</sup>

Property	Value
Molecular Weight	317.25 g/mol [1][2][3]
Chemical Formula	C <sub>14</sub> H <sub>11</sub> N <sub>3</sub> O <sub>6</sub> [2][3]
CAS Number	304481-72-9[1][2]
Purity	≥98% (HPLC)[1][2]
Appearance	Light yellow to dark orange powder[1]
Solubility	Soluble to 100 mM in DMSO
Storage	Store at -20°C[2]

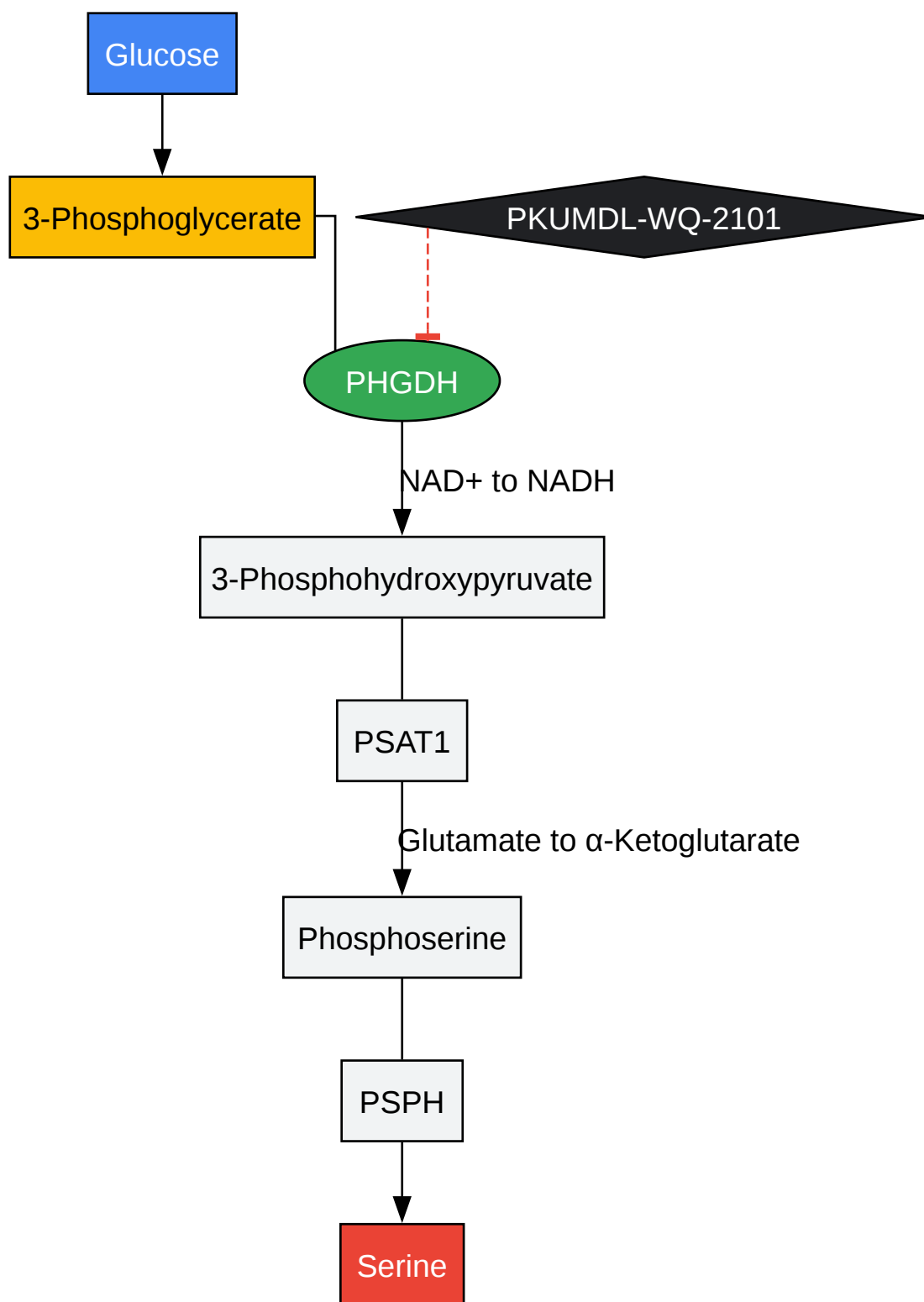
## Biological Activity and Mechanism of Action

**PKUMDL-WQ-2101** is a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[2] It is a non-NAD<sup>+</sup>-competing inhibitor with an IC<sub>50</sub> of 34.8 μM.[4][5] By binding to an allosteric site, **PKUMDL-WQ-2101** selectively inhibits the synthesis of serine in cancer cells that overexpress PHGDH.[1] This targeted inhibition of serine metabolism has demonstrated significant anti-tumor activity.

The compound has shown efficacy in vitro in breast cancer cell lines with high PHGDH expression, with EC<sub>50</sub> values of 7.7 μM in MDA-MB-468 cells and 10.8 μM in HCC-70 cells.[2] Furthermore, **PKUMDL-WQ-2101** has been shown to inhibit the growth of MDA-MB-468 xenografts in mice, indicating its potential for in vivo applications.[2]

## Signaling Pathway

The serine synthesis pathway is crucial for the proliferation of certain cancer cells. **PKUMDL-WQ-2101** targets PHGDH, the rate-limiting enzyme in this pathway.



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Caption: Inhibition of the Serine Biosynthesis Pathway by **PKUMDL-WQ-2101**.

## Experimental Protocols

The following are summaries of key experimental protocols that would be utilized in the study of **PKUMDL-WQ-2101**, based on the methodologies described in the foundational research by Wang et al. (2017).

### PHGDH Enzyme Inhibition Assay:

- Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD<sup>+</sup> (cofactor), and **PKUMDL-WQ-2101**.
- Procedure:
  - The enzymatic reaction is initiated by adding the substrate, 3-phosphoglycerate, to a reaction mixture containing PHGDH, NAD<sup>+</sup>, and varying concentrations of **PKUMDL-WQ-2101** in a suitable buffer.
  - The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
  - IC<sub>50</sub> values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

### Cell Viability Assay:

- Cell Lines: Cancer cell lines with varying levels of PHGDH expression (e.g., MDA-MB-468, HCC-70).
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with a range of concentrations of **PKUMDL-WQ-2101** for a specified period (e.g., 72 hours).
  - Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

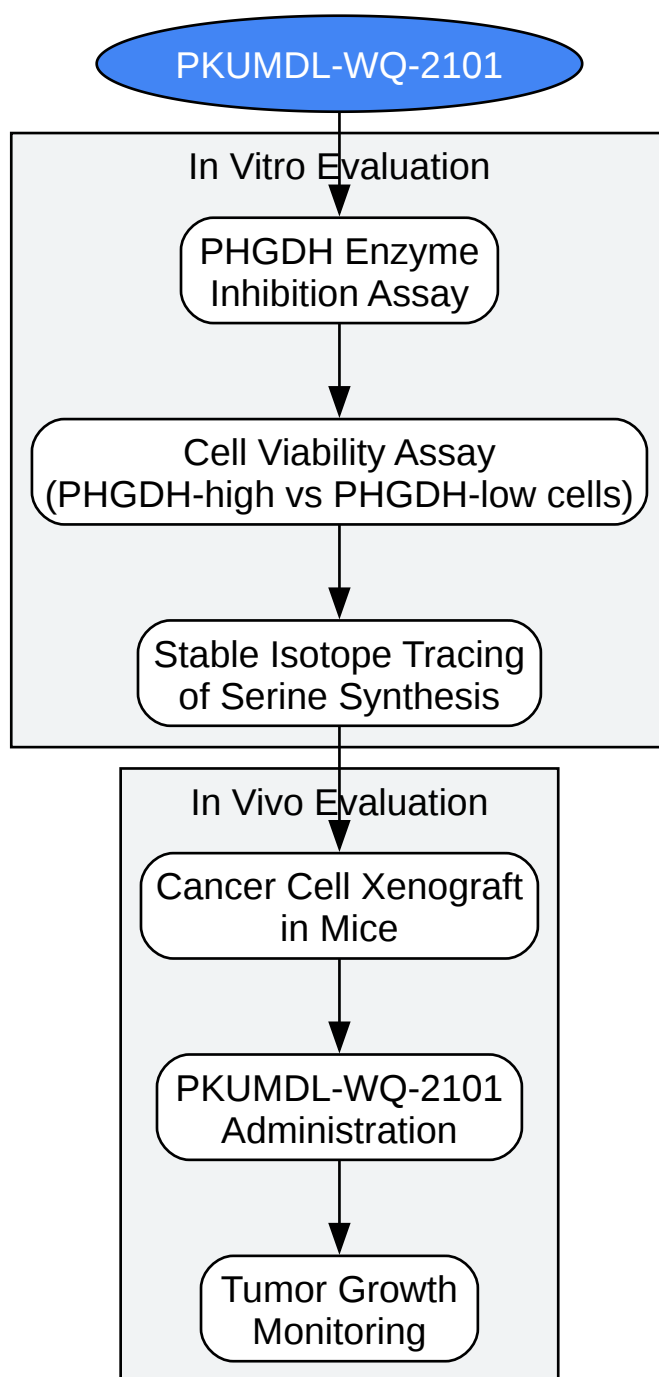
- EC<sub>50</sub> values are determined by analyzing the dose-response curves.

#### In Vivo Xenograft Studies:

- Animal Model: Immunocompromised mice (e.g., nude mice).
- Procedure:
  - Human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into the flanks of the mice.
  - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - **PKUMDL-WQ-2101** is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
  - Tumor volume and body weight are monitored regularly throughout the study.
  - At the end of the study, tumors are excised and may be used for further analysis.

## Experimental Workflow

The logical flow for the preclinical evaluation of a PHGDH inhibitor like **PKUMDL-WQ-2101** is outlined below.



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Caption: Preclinical Evaluation Workflow for **PKUMDL-WQ-2101**.

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## References

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